{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
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Overview
Description
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole core linked to a nitrobenzene sulfonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole is then functionalized with a nitrobenzene sulfonyl group through a sulfonation reaction. Finally, the acetic acid moiety is introduced via an esterification or etherification reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the acetic acid moiety can produce various esters or ethers.
Scientific Research Applications
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group may interact with enzymes or receptors, modulating their activity. The carbazole core can intercalate with DNA or proteins, affecting their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}butyric acid: Contains a butyric acid moiety.
Uniqueness
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various scientific disciplines.
Properties
CAS No. |
920982-30-5 |
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Molecular Formula |
C20H14N2O7S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[9-(3-nitrophenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H14N2O7S/c23-20(24)12-29-14-8-9-17-16-6-1-2-7-18(16)21(19(17)11-14)30(27,28)15-5-3-4-13(10-15)22(25)26/h1-11H,12H2,(H,23,24) |
InChI Key |
UWDXUXSHFXKFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
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